

In Vitro Activity of Neladalkib: A Technical Overview for Researchers

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Compound of Interest		
Compound Name:	Neladalkib	
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Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the in vitro activity of **Neladalkib** (NVL-655) against anaplastic lymphoma kinase (ALK) fusion proteins and their resistance mutations. The information presented herein is a synthesis of publicly available preclinical data, intended to provide a comprehensive resource for the scientific community.

Introduction to Neladalkib (NVL-655)

Neladalkib is an investigational, fourth-generation, selective, and brain-penetrant ALK tyrosine kinase inhibitor (TKI).[1][2] It has been rationally designed to address the clinical limitations of previous ALK inhibitors by demonstrating broad activity against various ALK fusions, activating mutations, and key single and compound resistance mutations that emerge during therapy.[3] [4] A critical design feature of **Neladalkib** is its high selectivity for ALK over the structurally related tropomyosin receptor kinase (TRK) family, aiming to minimize the TRK-related neurological adverse events observed with less selective inhibitors.[1][3]

Biochemical and Cellular Potency

Neladalkib has demonstrated potent inhibitory activity against wild-type ALK and a comprehensive panel of clinically relevant ALK fusion variants and resistance mutations in both biochemical and cellular assays.

Activity against ALK Fusion Proteins



Neladalkib potently inhibits the growth of cell lines expressing common ALK fusion proteins, including variants of EML4-ALK and NPM1-ALK.

Cell Line	ALK Fusion Variant	IC50 (nM)
MGH048-1	EML4–ALK v1	0.3
MGH064-1	EML4–ALK v2	1.6
MGH026-1	EML4-ALK v3	1.1
Karpas299	NPM1–ALK	2.0
Data sourced from Probechem		

Biochemicals product

information.[2]

Activity against ALK Resistance Mutations

A key feature of **Neladalkib** is its potent activity against a wide spectrum of ALK mutations known to confer resistance to first-, second-, and third-generation TKIs. This includes the highly resistant G1202R mutation and various compound mutations.



ALK Mutation Status	IC50 (nM)	
Wild-Type ALK	0.9 - 2.8	
Single Mutations		
T1151insT, T1151M, L1152R, C1156Y	0.9 - 6.8	
I1171N, I1171S, I1171T, F1174L, F1174S	0.9 - 6.8	
V1180L, L1198F, G1202R, D1203N, S1206R, R1275Q	0.9 - 6.8	
G1196M, G1269A, G1269S	11 - 79	
Compound Mutation		
G1202R/L1196M	1.8	
Data compiled from MedchemExpress and Probechem Biochemicals product information. [2][5]		

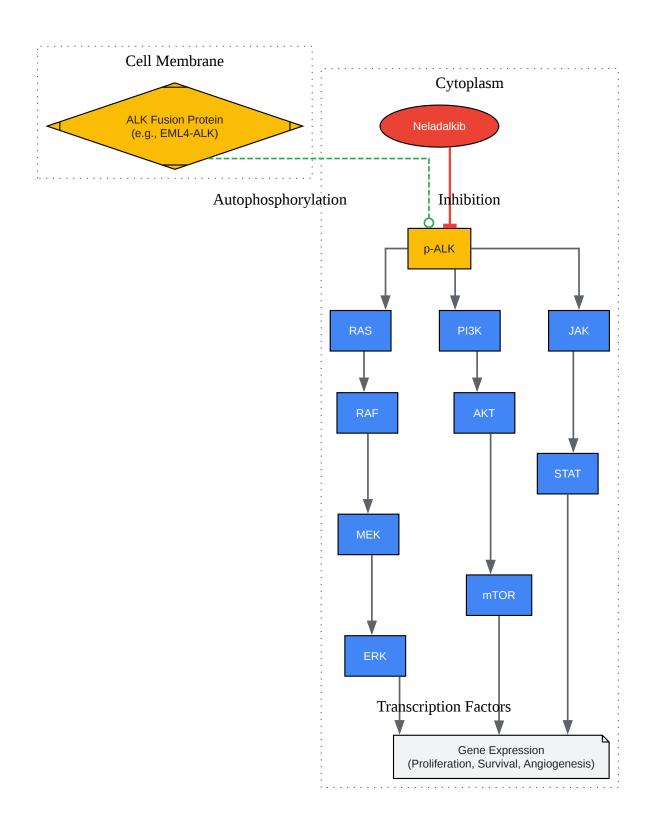
Mechanism of Action and Cellular Effects

Neladalkib functions as an ATP-competitive inhibitor of the ALK kinase domain. By blocking the phosphorylation of ALK and its downstream signaling effectors, **Neladalkib** effectively suppresses oncogenic signaling pathways.

Inhibition of ALK Signaling Pathway

ALK fusion proteins lead to constitutive activation of the kinase, which in turn activates several downstream signaling cascades crucial for cancer cell proliferation, survival, and growth. These include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. **Neladalkib**'s inhibition of ALK autophosphorylation blocks the initiation of these pathways.





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Caption: ALK signaling pathway and the inhibitory action of Neladalkib.



Induction of Apoptosis

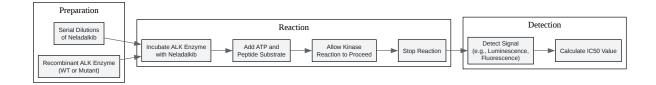
In cellular assays, **Neladalkib** treatment of ALK-positive cancer cells leads to the induction of apoptosis. This is evidenced by the increased activation of effector caspases, such as caspase-3 and caspase-7, and a reduction in the proportion of cells in the S-phase of the cell cycle in cell lines like NCI-H3122.[5]

Experimental Protocols

The following sections describe representative methodologies for the in vitro evaluation of **Neladalkib**'s activity. These protocols are based on standard laboratory procedures for kinase inhibitor characterization.

Biochemical Kinase Assay (Representative Protocol)

This assay quantifies the direct inhibitory effect of **Neladalkib** on the enzymatic activity of purified ALK kinase domains.



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Caption: Workflow for a typical biochemical kinase inhibition assay.

- Reagents and Materials:
 - Recombinant human ALK kinase domain (wild-type or mutant).
 - Neladalkib stock solution (e.g., 10 mM in DMSO).
 - Kinase buffer (e.g., HEPES, MgCl₂, DTT, BSA).



- ATP solution.
- Synthetic peptide substrate for ALK.
- Detection reagent (e.g., ADP-Glo™, LanthaScreen™).
- 384-well assay plates.
- Procedure:
 - 1. Prepare serial dilutions of **Neladalkib** in kinase buffer.
 - 2. Add a fixed amount of recombinant ALK enzyme to each well of the assay plate, followed by the diluted **Neladalkib** or DMSO (vehicle control).
 - 3. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
 - 4. Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
 - 5. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
 - 6. Stop the reaction and add the detection reagent according to the manufacturer's instructions.
 - 7. Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
 - 8. Calculate the percent inhibition for each **Neladalkib** concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Viability/Proliferation Assay (Representative Protocol)

This assay measures the effect of **Neladalkib** on the viability and proliferation of ALK-dependent cancer cell lines.

Reagents and Materials:

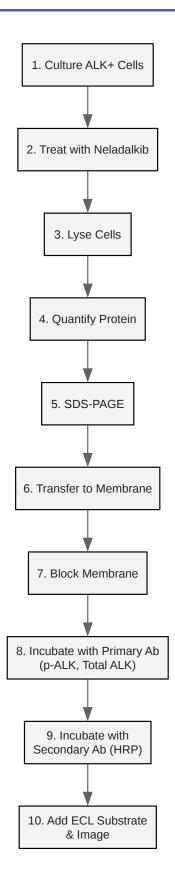


- ALK-positive cancer cell lines (e.g., NCI-H3122, Karpas-299).
- Appropriate cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
- Neladalkib stock solution.
- Cell viability reagent (e.g., CellTiter-Glo®, MTS, or MTT).
- 96-well clear or white-walled tissue culture plates.
- Procedure:
 - Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 - 2. Prepare serial dilutions of **Neladalkib** in the cell culture medium.
 - 3. Remove the existing medium from the cells and add the medium containing the various concentrations of **Neladalkib** or DMSO (vehicle control).
 - 4. Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
 - 5. Add the cell viability reagent to each well according to the manufacturer's protocol.
 - 6. After a short incubation, measure the signal (luminescence or absorbance) using a plate reader.
 - 7. Calculate the percent viability for each concentration relative to the vehicle control and determine the EC50 value.

Western Blot for ALK Phosphorylation (Representative Protocol)

This method is used to confirm that **Neladalkib** inhibits the autophosphorylation of the ALK fusion protein within the cell.





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Caption: Standard workflow for Western Blot analysis of protein phosphorylation.



- Reagents and Materials:
 - ALK-positive cells.
 - Neladalkib.
 - Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
 - BCA protein assay kit.
 - SDS-PAGE gels and running buffer.
 - PVDF or nitrocellulose membranes.
 - Transfer buffer.
 - Blocking buffer (e.g., 5% BSA in TBST).
 - Primary antibodies (anti-phospho-ALK, anti-total-ALK, anti-β-actin).
 - HRP-conjugated secondary antibody.
 - Enhanced chemiluminescence (ECL) substrate.
- Procedure:
 - 1. Plate ALK-positive cells and allow them to grow to 70-80% confluency.
 - Treat the cells with various concentrations of Neladalkib for a short period (e.g., 2-4 hours).
 - 3. Wash the cells with ice-cold PBS and lyse them on ice.
 - 4. Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
 - 5. Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - 6. Separate the proteins by SDS-PAGE and transfer them to a membrane.



- 7. Block the membrane with blocking buffer for 1 hour at room temperature.
- 8. Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK) overnight at 4°C.
- 9. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- 10. Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
- 11. The membrane can be stripped and re-probed for total ALK and a loading control like β -actin to ensure equal protein loading.

Apoptosis Assay (Caspase-Glo 3/7 Assay - Representative Protocol)

This assay quantifies the induction of apoptosis by measuring the activity of caspase-3 and -7.

- · Reagents and Materials:
 - ALK-positive cells.
 - Neladalkib.
 - Caspase-Glo® 3/7 Assay kit (Promega).
 - White-walled 96-well plates.
- Procedure:
 - 1. Seed cells in a white-walled 96-well plate and treat with serial dilutions of **Neladalkib** as described in the cell viability protocol.
 - 2. Incubate for a specified time (e.g., 24-48 hours).
 - 3. Allow the plate to equilibrate to room temperature.



- 4. Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's instructions.
- 5. Add the reagent to each well in a 1:1 volume ratio (e.g., 100 μ L of reagent to 100 μ L of cell culture).
- 6. Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
- 7. Measure the luminescence using a plate reader. An increase in luminescence indicates higher caspase-3/7 activity and apoptosis.

Summary and Conclusion

The in vitro data for **Neladalkib** (NVL-655) characterize it as a highly potent and selective inhibitor of ALK. Its comprehensive activity against a wide array of ALK fusion proteins and clinically relevant resistance mutations, including the challenging G1202R and compound mutations, distinguishes it from previous generations of ALK inhibitors.[3][4][5] The mechanism of action, involving direct inhibition of ALK phosphorylation and subsequent induction of apoptosis in ALK-dependent cancer cells, provides a strong rationale for its ongoing clinical development. The representative protocols provided in this guide offer a framework for the preclinical evaluation of **Neladalkib** and similar kinase inhibitors.

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